Anthrimide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7226. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

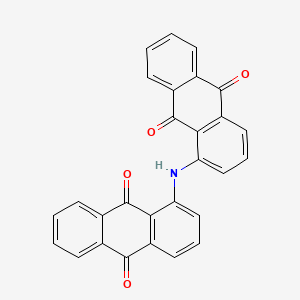

Structure

3D Structure

Properties

IUPAC Name |

1-[(9,10-dioxoanthracen-1-yl)amino]anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H15NO4/c30-25-15-7-1-3-9-17(15)27(32)23-19(25)11-5-13-21(23)29-22-14-6-12-20-24(22)28(33)18-10-4-2-8-16(18)26(20)31/h1-14,29H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITKIIIPSSFHST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058865 | |

| Record name | 9,10-Anthracenedione, 1,1'-iminobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deep red or lustrous coppery red solid; [Merck Index] Dark red powder; [Aldrich MSDS] | |

| Record name | 1,1'-Iminodianthraquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10655 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

82-22-4 | |

| Record name | Dianthrimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthrimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthrimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,1'-iminobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,1'-iminobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-iminodianthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTHRIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/717ZXC72EA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the fundamental properties of Anthrimide?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthrimide, also known by its systematic name 1,1'-iminobis(9,10-anthracenedione) or as Dithis compound, is a complex organic molecule belonging to the class of imides. It is structurally characterized by two anthraquinone moieties linked by an imino bridge.[1] This compound is a dark red, crystalline powder with high thermal stability.[2][3] While its applications in organic electronics have been explored due to its electronic properties and fluorescence, its most established and well-documented use is as a highly sensitive and specific chromogenic reagent for the determination of boron.[1][2][3] This guide provides a detailed overview of the fundamental properties of this compound, including its synthesis, chemical characteristics, and its primary application in analytical chemistry.

Core Properties of this compound

The fundamental chemical and physical properties of this compound are summarized in the table below. These data are compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 82-22-4 | [1][2][3] |

| Molecular Formula | C₂₈H₁₅NO₄ | [1] |

| Molecular Weight | 429.42 g/mol | [2] |

| Appearance | Dark red powder | [2][3] |

| Melting Point | > 300 °C | [3] |

| Boiling Point (est.) | 667.1 ± 55.0 °C at 760 mmHg | [2] |

| Density (est.) | 1.5 ± 0.1 g/cm³ | [2] |

| Solubility | Poorly soluble in most organic solvents. Crystallizable from chlorobenzene or nitrobenzene. | [3] |

Synthesis of this compound

The primary synthetic route to this compound is through a copper-catalyzed Ullmann condensation reaction. This involves the coupling of 1-aminoanthraquinone with 1-chloroanthraquinone.

Experimental Protocol: Ullmann Condensation for this compound Synthesis

Materials:

-

1-aminoanthraquinone

-

1-chloroanthraquinone

-

Copper(I) catalyst (e.g., CuI, Cu₂O)

-

High-boiling point, polar, aprotic solvent (e.g., nitrobenzene, N-methylpyrrolidone, or DMF)

-

Base (e.g., potassium carbonate)

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, combine 1-aminoanthraquinone, 1-chloroanthraquinone, a catalytic amount of a copper(I) salt, and a suitable base in a high-boiling point solvent like nitrobenzene.

-

Heat the reaction mixture to a high temperature (typically in the range of 180-210 °C) and maintain it under reflux with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The crude product is precipitated by pouring the reaction mixture into a large volume of a non-polar solvent or by steam distillation to remove the high-boiling solvent.

-

The precipitated solid is collected by filtration, washed with appropriate solvents to remove unreacted starting materials and byproducts.

-

The crude this compound is then purified by crystallization from a high-boiling solvent such as chlorobenzene or nitrobenzene to yield dark red needles or rhombs.[3]

Note: This is a generalized protocol. The specific reaction conditions, including catalyst loading, reaction time, and temperature, would require optimization for optimal yield and purity.

Caption: Synthetic workflow for this compound via Ullmann condensation.

Application in Boron Determination

The most significant application of this compound is in the colorimetric determination of trace amounts of boron.[2][3] In the presence of concentrated sulfuric acid, this compound solution is olive-green. When boron is present, a stable blue-colored complex is formed. The intensity of the blue color is directly proportional to the concentration of boron, and it can be quantified spectrophotometrically by measuring the absorbance at its maximum wavelength of 620 nm.[2][3]

Experimental Protocol: Colorimetric Determination of Boron

The following is a generalized protocol for the determination of boron using this compound. Specific parameters may need to be adjusted based on the sample matrix and instrumentation.

Materials:

-

This compound reagent: A 0.02% (w/v) solution of this compound in concentrated sulfuric acid (98%).

-

Concentrated sulfuric acid (98%).

-

Standard boron solutions for calibration.

-

Sample containing an unknown concentration of boron.

Procedure:

-

Sample Preparation: A known volume of the sample containing boron is carefully mixed with a specified volume of concentrated sulfuric acid in a suitable container (e.g., a test tube or a cuvette). The high concentration of sulfuric acid is crucial for the reaction.

-

Reagent Addition: A precise volume of the this compound reagent is added to the sample-acid mixture.

-

Color Development: The solution is thoroughly mixed and allowed to stand for a specific period to ensure complete color development.

-

Spectrophotometric Measurement: The absorbance of the resulting blue solution is measured at 620 nm using a spectrophotometer. A blank solution, prepared in the same manner but without the boron-containing sample, is used to zero the instrument.

-

Quantification: The concentration of boron in the sample is determined by comparing its absorbance to a calibration curve prepared using standard boron solutions of known concentrations.

Caption: Logical workflow for the colorimetric determination of boron using this compound.

Spectroscopic Data

Detailed and publicly available experimental spectroscopic data such as ¹H-NMR, ¹³C-NMR, and mass spectrometry for this compound are scarce. Researchers requiring this information for structural confirmation would likely need to perform these analyses independently after synthesis and purification.

Signaling Pathways and Other Applications

Currently, there is no scientific literature available to suggest that this compound is involved in any biological signaling pathways. Its primary area of application remains in analytical and materials chemistry. While its potential use in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics, has been noted due to its electronic properties, this is an area of ongoing research rather than an established application.[1]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a well-characterized organic compound with a specific and important application in the analytical determination of boron. Its synthesis via the Ullmann condensation is a standard method for forming its core structure. While its fundamental properties are known, detailed experimental protocols and comprehensive spectroscopic data are not widely disseminated in publicly accessible literature. Future research may further explore its potential in materials science, but its role as a sensitive colorimetric reagent for boron remains its most significant contribution to the scientific community.

References

Spectroscopic Insights into Anthrimide-Related Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthrimide derivatives, a class of compounds characterized by their fused aromatic and imide ring systems, are of growing interest in medicinal chemistry and materials science. Their rigid, planar structures and potential for functionalization make them attractive candidates for the development of novel therapeutic agents and functional materials. A thorough understanding of their spectroscopic properties is paramount for structure elucidation, characterization, and the rational design of new derivatives with tailored functionalities.

Due to the limited availability of extensive spectroscopic data on novel this compound derivatives in the public domain, this guide presents a comprehensive overview of the spectroscopic properties of closely related and structurally similar compounds, namely anthraquinone imides and naphthalimides . The principles and techniques detailed herein are directly applicable to the study of this compound derivatives. This guide provides a summary of key spectroscopic data, detailed experimental protocols, and visual representations of analytical workflows to aid researchers in this field.

Spectroscopic Data of Anthraquinone Imide and Naphthalimide Derivatives

The following tables summarize key spectroscopic data for a selection of novel anthraquinone imide and naphthalimide derivatives, providing a valuable reference for researchers.

Table 1: ¹H and ¹³C NMR Spectroscopic Data of Novel Anthraquinone Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 4-hydroxynaphto[2,3-h]cinnoline-7,12-dione (Q2) | DMSO-d₆ | 13.87 (1H, s, 2-H), 8.58 (1H, d, J=8.4 Hz, 6-H), 8.30 (1H, d, J=7.3 Hz, 8-H), 8.20 (1H, d, J=8.4 Hz, 7-H), 8.06-7.96 (3H, m, 1,9,10-H) | 185.6, 182.6, 170.3, 143.0, 140.5, 137.9, 135.6, 135.4, 133.8, 132.6, 132.1, 127.4, 127.2, 126.4, 121.8, 119.6 | [1] |

| 1-(4-Chlorothiophenyl)-9,10-dioxoanthraquinone | CDCl₃ | 7.29-8.17 (m, 4H, Harom) | 181.93 (C=O), 144.69, 136.34, 136.10, 135.30, 134.14, 133.38, 132.87, 131.92, 131.64, 130.69, 129.53, 129.33, 127.21, 126.47, 125.95, 123.27 | [2] |

| 1-(4-Aminothiophenyl)-9,10-dioxoanthraquinone | CDCl₃ | 6.69-6.71 (m, 4H, Harom), 7.09-8.30 (m, 7H, Harom) | 182.23 (C=O), 147.32, 147.10, 136.59, 136.11, 134.09, 133.27, 133.07, 132.64, 131.67, 131.62, 130.76, 127.79, 126.46, 125.83 | [2] |

| Methyl 4-(3-(9,10-Dioxo-9,10-Dihydroanthracene-2-Carbonyl)Thioureido)Benzoate (5f) | DMSO-d₆ | 8.69 (dd, J=11.1, 1.8 Hz, 1H), 8.41 (m, 1H), 8.35–8.24 (m, 2H), 8.24–8.19 (m, 1H), 8.04–7.96 (m, 2H), 7.96–7.88 (m, 2H), 7.69–7.63 (m, 1H), 6.66–6.59 (m, 1H), 3.84 (d, J=13.4 Hz, 3H) | 182.1, 181.9, 179.8, 165.9, 135.6, 134.7, 134.4, 134.0, 133.2, 133.0, 132.7, 132.4, 130.6, 130.3, 127.4, 126.9, 126.6, 124.1, 124.0, 116.8, 115.1, 51.4 | [3] |

Table 2: ¹H and ¹³C NMR Spectroscopic Data of Novel Naphthalimide Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| N-butyl-4-(bis(2-hydroxyethyl)amino)-1,8-naphthalimide | CDCl₃ | 8.88–7.28 (m, 5H), 4.16–4.12 (t, J=7.2 Hz, 2H), 3.88–3.85 (t, J=5.2 Hz, 4H), 3.64–3.61 (t, J=5.2 Hz, 4H), 2.81 (s, 2H), 1.71–1.68 (m, 2H), 1.47–1.43 (m, 2H), 0.99–0.96 (t, J=7.2 Hz, 3H) | 164.34, 163.91, 154.28, 131.22, 131.18, 130.85, 130.14, 127.24, 125.65, 122.92, 117.18, 117.05, 59.73, 55.33, 40.10, 30.20, 20.38, 13.85 | [4] |

| 2-((4-hydroxybenzylidene)amino)-1H-benzo[de]isoquinoline-1,3(2H)-dione (5a) | DMSO-d₆ | 9.6 (s, N=CH, 1H) | Not specified | [5] |

| 2-((4-(dimethylamino)benzylidene)amino)-1H-benzo[de]isoquinoline-1,3(2H)-dione (5b) | DMSO-d₆ | 9.6 (s, N=CH, 1H) | Not specified | [5] |

| 2-((4-(diphenylamine)benzylidene)amino)-1H-benzo[de]isoquinoline-1,3(2H)-dione (5c) | DMSO-d₆ | 9.6 (s, N=CH, 1H) | Not specified | [5] |

Table 3: UV-Visible Absorption and Fluorescence Spectroscopic Data of Anthraquinone and Naphthalimide Derivatives

| Compound/Class | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Reference |

| Anthraquinone | Not specified | 251.2 | Not recorded | Not applicable | |

| Anthraquinone Derivative (RBS3) | Deionized Water | 420 | 556 | Not specified | [6] |

| Anthraquinone Derivative (CE8) | Deionized Water | 276, 300 | 406, 360 | Not specified | [6] |

| Naphthalimide Derivative (5a) | Ethanol | 320 (excitation) | 381 | Not specified | [5] |

| Naphthalimide Derivative (5b) | Ethanol | 320 (excitation) | 389 | Not specified | [5] |

| Naphthalimide Derivative (5c) | Ethanol | 320 (excitation) | 420 | Not specified | [5] |

| Naphthalimide-based Probe (MNP) | HEPES buffer (5% H₂O) | ~405 | Not specified | Not specified | [7] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and extension of scientific findings. Below are representative methodologies for the synthesis and spectroscopic characterization of anthraquinone imide and naphthalimide derivatives, which can be adapted for novel this compound compounds.

Synthesis of Anthraquinone Derivatives

A general procedure for the synthesis of 1-substituted anthraquinone derivatives involves the reaction of a starting anthraquinone with a suitable reactant in the presence of a catalyst. For instance, the synthesis of [1-(4-Chlorothiophenyl)-9,10-dioxoanthraquinone] and [1-(4-Aminothiophenyl)-9,10-dioxoanthraquinone] was achieved, and the products were purified by column chromatography.[2] The chemical structures were confirmed using FT-IR, ¹H-NMR, ¹³C-NMR, and MS.[2]

Another synthetic route involves the reaction of anthraquinone-2-formyl chloride with potassium thiocyanate to form an isothiocyanate intermediate.[3] This intermediate can then be reacted with various amines or other nucleophiles to generate a library of derivatives.[3]

Synthesis of Naphthalimide Derivatives

The synthesis of novel naphthalimide derivatives often starts from 1,8-naphthalic anhydride or its substituted analogues. For example, 3-nitro-1,8-naphthalic anhydride can be reduced to 3-amino-1,8-naphthalic anhydride, which is a key intermediate for further functionalization.[8] Subsequent reactions, such as nucleophilic substitution or amidation, can be employed to introduce diverse functionalities.[8]

For instance, reacting 4-substituted-1,8-naphthalic anhydrides with diamines, such as 5,6-diamino-1H-benzo[d]imidazol-2(3H)-one, leads to the formation of the target naphthalimide derivatives.[9]

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on spectrometers operating at frequencies ranging from 300 to 600 MHz.[4][5] Deuterated solvents such as DMSO-d₆ or CDCl₃ are commonly used, with tetramethylsilane (TMS) as an internal standard.[1][5]

-

UV-Visible Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer, such as a Varian Cary-5000 or a PERSEE TU-1900.[7] Samples are typically dissolved in a suitable solvent like ethanol or in a buffer solution.[5][7]

-

Fluorescence Spectroscopy: Fluorescence emission spectra are obtained using a fluorospectrophotometer, for example, a Perkin Elmer LS55 or an F-7000 spectrometer.[4][7] The excitation wavelength is chosen based on the absorption maximum of the compound.[5] Quantum yields can be determined relative to a standard fluorophore.

-

Mass Spectrometry: Mass spectra are often recorded using techniques like Electrospray Ionization (ESI) or High-Resolution Mass Spectrometry (HR-MS) to confirm the molecular weight of the synthesized compounds.[1][3][4]

-

Infrared Spectroscopy: FT-IR spectroscopy is used to identify the characteristic functional groups present in the synthesized molecules.[2][5][10]

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate typical workflows for the synthesis and characterization of these classes of compounds.

Caption: General workflow for the synthesis and spectroscopic characterization of novel compounds.

Caption: Workflow for evaluating the ion-sensing capabilities of a novel fluorescent probe.

References

- 1. mdpi.com [mdpi.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Experimental and computational study of naphthalimide derivatives: Synthesis, optical, nonlinear optical and antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 7. A novel dual-capability naphthalimide-based fluorescent probe for Fe 3+ ion detection and lysosomal tracking in living cells - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03688F [pubs.rsc.org]

- 8. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structural and biological study of synthesized anthraquinone series of compounds with sulfonamide feature - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Frontier of Anthrimides: A Technical Guide to Their Activity and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthrimides, a class of compounds characterized by two or more anthraquinone units linked by an amide bond, and their structural analogues, represent a promising frontier in the development of novel therapeutic agents. Their rigid, planar structures and potential for diverse functionalization make them attractive candidates for targeting various biological processes, particularly in the realm of oncology and enzyme inhibition. This technical guide provides an in-depth overview of the current understanding of the biological activities of anthrimide analogues, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. While direct biological data on anthrimides in the public domain is limited, this guide draws upon the closely related and structurally similar class of bis-anthraquinones to infer potential activities and guide future research.

I. Quantitative Analysis of Biological Activity

The primary biological activity investigated for this compound analogues and related bis-anthraquinones is their cytotoxic effect against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity, representing the concentration of a compound required to inhibit the growth of a cell population by 50%. The following tables summarize the reported IC50 values for several anthraquinone derivatives, providing a comparative view of their potency.

Table 1: Anticancer Activity of Anthraquinone Derivatives against Various Cancer Cell Lines

| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |

| Xanthopurpurin (Compound 4) | MDA-MB-231 (Breast) | 14.65 ± 1.45 | [1] |

| MCF7 (Breast) | 15.75 ± 1.00 | [1] | |

| SK-MEL-5 (Skin) | - | [1] | |

| B16F10 (Skin) | - | [1] | |

| Lucidin-ω-methyl ether (Compound 5) | MDA-MB-231 (Breast) | 13.03 ± 0.33 | [1] |

| MCF7 (Breast) | 24.10 ± 1.06 | [1] | |

| SK-MEL-5 (Skin) | - | [1] | |

| B16F10 (Skin) | - | [1] | |

| Triazoloquinazoline Derivative | HCT-116 (Colon) | 21.3 ± 4.1 | [2] |

| MCF-7 (Breast) | 28.3 ± 5.1 | [2] | |

| Bis-anthraquinone Derivative | HCT-116 (Colon) | 1.3 - 8.3 | [2] |

| MCF-7 (Breast) | 1.3 - 8.3 | [2] | |

| Hep-G2 (Liver) | 1.3 - 8.3 | [2] |

Note: A lower IC50 value indicates a higher potency of the compound.

II. Experimental Protocols

The evaluation of the biological activity of this compound analogues and related compounds relies on robust and reproducible experimental protocols. The following section details a representative methodology for the MTT assay, a widely used colorimetric assay to assess cell metabolic activity and, by inference, cell viability and cytotoxicity.[3][4][5]

Detailed Protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

1. Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan product.[3][4] The amount of formazan produced is directly proportional to the number of living cells.

2. Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

96-well sterile cell culture plates

-

This compound analogue/test compound

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilizing agent (e.g., DMSO, acidified isopropanol)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

3. Procedure:

-

Cell Seeding:

-

Harvest and count the desired cancer cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[3]

-

-

Compound Treatment:

-

Prepare a series of dilutions of the test compound in the complete culture medium.

-

After the 24-hour incubation, remove the old medium from the wells.

-

Add 100 µL of the fresh medium containing the different concentrations of the test compound to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[3]

-

4. Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC50 value from the dose-response curve, which is the concentration of the compound that causes a 50% reduction in cell viability.[3]

III. Signaling Pathways and Mechanisms of Action

While specific signaling pathways for anthrimides are not yet elucidated, the anticancer activity of the structurally similar anthraquinones is often associated with the induction of apoptosis (programmed cell death). The diagram below illustrates a generalized apoptotic signaling pathway that may be relevant to the mechanism of action of this compound analogues.

Caption: Generalized intrinsic apoptosis pathway potentially activated by this compound analogues.

IV. Experimental and Logical Workflows

To systematically investigate the biological activity of novel this compound analogues, a structured experimental workflow is essential. The following diagrams illustrate a typical workflow for anticancer drug screening and a logical flow for interpreting the results.

Caption: A typical workflow for the preclinical evaluation of novel this compound analogues.

Caption: A logical decision-making flow for the initial assessment of this compound analogue activity.

V. Conclusion and Future Directions

The available data on bis-anthraquinones and other anthraquinone derivatives suggest that anthrimides and their analogues hold significant potential as cytotoxic agents. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to build upon. Future research should focus on the synthesis and biological evaluation of a wider range of this compound derivatives to establish clear structure-activity relationships. Furthermore, in-depth mechanistic studies are crucial to elucidate the specific signaling pathways modulated by these compounds, which will be instrumental in optimizing their therapeutic potential and advancing them through the drug development pipeline. The workflows and diagrams provided herein offer a systematic approach to guide these future investigations.

References

Understanding the Mechanism of Action of Anthrimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively detailing a specific biological mechanism of action for Anthrimide (also known as 1,1'-Dithis compound or 1,1'-iminobisanthraquinone) is notably scarce. The primary documented application of this compound is in analytical chemistry as a reagent for the spectrophotometric determination of boron.[1][2][3][4] This guide, therefore, addresses the topic by summarizing the known characteristics of this compound and exploring the potential mechanisms of action based on the broader class of anthraquinone derivatives, to which it belongs. The information presented herein regarding biological activity should be considered hypothetical and a basis for future investigation.

Introduction to this compound

This compound is a vat dye and an organic compound belonging to the anthraquinone family. Its chemical structure consists of two anthraquinone units linked by an imino bridge.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in Table 1. This information is critical for designing experimental protocols, such as determining appropriate solvents and assessing potential for membrane permeability.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₁₅NO₄ | [5] |

| Molecular Weight | 429.42 g/mol | [1] |

| Appearance | Dark red powder | [3] |

| Melting Point | >300 °C | [3] |

| Solubility | Poorly soluble in organic solvents | [3] |

Potential Mechanisms of Action of Anthraquinone Derivatives

While specific data for this compound is lacking, the broader class of anthraquinone derivatives has been studied for various biological activities. These potential mechanisms provide a starting point for investigating the bioactivity of this compound.

DNA Intercalation

A common mechanism of action for planar aromatic molecules like anthraquinones is DNA intercalation.[6] This process involves the insertion of the flat part of the molecule between the base pairs of the DNA double helix. This can lead to a variety of cellular effects, including the inhibition of DNA replication and transcription, ultimately triggering apoptosis.

Enzyme Inhibition

Anthraquinone derivatives have been reported to inhibit various enzymes. The mode of inhibition can be competitive, non-competitive, or uncompetitive, depending on whether the inhibitor binds to the active site or an allosteric site of the enzyme.[7][8][9][10][11] Toxicology studies on the parent compound, anthraquinone, have shown effects on the liver and kidneys, suggesting potential interactions with metabolic enzymes in these organs.[12]

Proposed Experimental Protocols for Elucidating the Mechanism of Action

Given the lack of specific data, a systematic approach is required to investigate the biological activity of this compound.

In Vitro Cytotoxicity Screening

The initial step would be to assess the cytotoxic effects of this compound on a panel of human cancer cell lines.

Protocol:

-

Cell Culture: Culture selected cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media and conditions.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Cell Treatment: Seed cells in 96-well plates and, after 24 hours, treat with varying concentrations of this compound.

-

MTT Assay: After 48-72 hours of incubation, perform an MTT assay to determine cell viability.

-

Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

DNA Binding Studies

To investigate the potential for DNA intercalation, biophysical techniques can be employed.

Protocol:

-

UV-Vis Titration: Titrate a solution of calf thymus DNA (ctDNA) with increasing concentrations of this compound and record the changes in the UV-Vis absorption spectrum. Hypochromism and a red shift in the spectrum are indicative of intercalation.

-

Fluorescence Quenching Assay: Perform a fluorescence titration by adding increasing amounts of this compound to a solution of a DNA-binding dye (e.g., ethidium bromide) pre-incubated with ctDNA. A decrease in fluorescence intensity would suggest displacement of the dye by this compound.

-

Viscosity Measurement: Measure the viscosity of a ctDNA solution upon addition of this compound. An increase in viscosity is a strong indicator of DNA intercalation.

Conclusion and Future Directions

The current body of scientific literature does not provide a definitive mechanism of action for this compound. Based on its chemical structure as an anthraquinone derivative, plausible, yet unproven, mechanisms include DNA intercalation and enzyme inhibition. The toxicology of other anthraquinones suggests that the liver and kidneys could be potential target organs.[12][13]

Significant further research is required to elucidate the specific biological activities and molecular targets of this compound. The experimental workflows proposed in this guide offer a foundational approach for such investigations. Future studies should focus on comprehensive screening to identify any cytotoxic or other biological effects, followed by detailed mechanistic studies to pinpoint the signaling pathways and molecular interactions involved. Such research will be crucial in determining if this compound or its derivatives have any therapeutic potential.

References

- 1. scbt.com [scbt.com]

- 2. 1,1'-DIthis compound | 82-22-4 [chemicalbook.com]

- 3. 1,1'-DIthis compound CAS#: 82-22-4 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C28H15NO4 | CID 6700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis, DNA Binding, and Antiproliferative Activity of Novel Acridine-Thiosemicarbazone Derivatives [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. teachmephysiology.com [teachmephysiology.com]

- 9. Enzyme Inhibition | BioNinja [old-ib.bioninja.com.au]

- 10. Competitive inhibition - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. NTP technical report on the toxicology and carcinogenesis studies of anthraquinone (CAS No. 84-65-1) in F344/N rats and B6C3F1 mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thirteen-week toxicology studies of 1-amino-2,4-dibromoanthraquinone in Fischer 344/N rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Anthrimide-Based Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "Anthrimide" can refer to several classes of chemical compounds utilized as fluorescent probes. This document provides detailed application notes and protocols for two primary categories: Anthranilic Diamide Probes for insect ryanodine receptors (RyRs) and Aromatic Imide Probes (including anthracene and naphthalimide derivatives) for the detection of various analytes such as metal ions and reactive oxygen species. These probes are instrumental in drug development, toxicology, and fundamental biological research.

Section 1: Anthranilic Diamide Fluorescent Probes for Insect Ryanodine Receptors

Anthranilic diamides are a class of insecticides that selectively target insect ryanodine receptors (RyRs), which are crucial for calcium ion regulation in muscle cells.[1][2][3][4][5] Fluorescently labeled anthranilic diamides serve as powerful tools for studying RyR function, screening new insecticides, and understanding the mechanisms of insecticide resistance.

Mechanism of Action

Anthranilic diamides act as allosteric modulators of insect RyRs.[1][3] Their binding to the receptor stabilizes an open state of the Ca2+ channel, leading to uncontrolled depletion of intracellular calcium stores from the sarcoplasmic reticulum. This disruption of calcium homeostasis results in muscle contraction, paralysis, and ultimately the death of the insect.[1][3]

Quantitative Data

| Probe/Compound | Target | Assay | Potency (nM) | Reference |

| Fluor-Cl | Musca domestica RyR | [3H]Ry Binding (EC50) | 5-7 | [2] |

| Fluor-CN | Musca domestica RyR | [3H]Ry Binding (EC50) | 5-7 | [2] |

| Fluor-Cl | Musca domestica RyR | [3H]Chlo Binding (IC50) | 34-39 | [2] |

| Fluor-CN | Musca domestica RyR | [3H]Chlo Binding (IC50) | 34-39 | [2] |

| Chlorantraniliprole (Chlo) | Musca domestica RyR | [3H]Ry Binding (EC50) | 3-15 | [2] |

| Cyantraniliprole (Cyan) | Musca domestica RyR | [3H]Chlo Binding (IC50) | 6-14 | [2] |

Experimental Protocols

This protocol is a generalized procedure based on the synthesis of fluorescent analogs of chlorantraniliprole and cyantraniliprole.[2][4][5]

-

Synthesis of N-propynyl Analogs: Introduce a propynyl group onto the parent anthranilic diamide insecticide (e.g., chlorantraniliprole or cyantraniliprole).

-

Click Reaction: Couple the N-propynyl analog with a fluorescent azido-coumarin derivative (e.g., 3-azido-7-hydroxy-2H-chromen-2-one) via a click reaction to yield the final fluorescent probe.

-

Purification: Purify the fluorescent probe using column chromatography.

-

Characterization: Confirm the structure and purity of the synthesized probe using techniques such as NMR and mass spectrometry.

This protocol describes a competitive binding assay to determine the affinity of the fluorescent probe for the insect RyR.[2]

-

Preparation of Muscle Membranes: Isolate thoracic muscle from the target insect species (e.g., house flies, Musca domestica) and prepare a crude membrane fraction enriched in RyRs.

-

Binding Reaction: Incubate the muscle membranes with a radiolabeled ligand (e.g., [3H]chlorantraniliprole or [3H]ryanodine) and varying concentrations of the fluorescent anthranilic diamide probe.

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 or EC50 values by fitting the data to a sigmoidal dose-response curve.

Section 2: Aromatic Imide Fluorescent Probes

Aromatic imide derivatives, particularly those based on anthracene and naphthalimide, are versatile fluorescent probes for a wide range of analytes. Their photophysical properties can be modulated by the analyte of interest, leading to "turn-on" or "turn-off" fluorescence responses.

Anthracene-Based Probes for Metal Ion Detection

Anthracene derivatives can be designed as chemosensors for various metal ions. The binding of a metal ion to a receptor unit appended to the anthracene fluorophore can alter its electronic properties, resulting in a change in fluorescence.

An example is an anthracene-based probe for the detection of Chromium(III) ions.[6][7][8] The probe is initially weakly fluorescent. Upon addition of Cr3+, the metal ion coordinates to the probe, leading to the hydrolysis of a C=N bond and the release of a highly fluorescent aminonaphthalene derivative, resulting in a "turn-on" fluorescence response.[6][7]

Quantitative Data for Metal Ion Probes

| Probe | Analyte | Detection Limit (μM) | Response Time | Reference |

| ANT-Th | Cr(III) | 0.4 | < 1 min | [6][7] |

| ANT-In | Cr(III) | 0.2 | < 1 min | [8][9] |

| BFA | Cr(III) | 0.46 | - | [10] |

| BFA | Fe(III) | 0.45 | - | [10] |

| Anthracene-thioacetals | Hg(II) | 0.059 - 0.235 | < 5 min | [11][12] |

Experimental Protocols

This protocol is based on the synthesis of ANT-Th.[6][7]

-

Reaction Setup: Mix 2-aminoanthracene and 2-thiophenecarboxaldehyde in ethanol with a catalytic amount of acetic acid.

-

Reflux: Reflux the reaction mixture for 6 hours under a nitrogen atmosphere.

-

Purification: Filter the resulting solid and recrystallize from an ethanol-dichloromethane mixture to obtain the pure probe.

This is a general protocol for using an anthracene-based probe for metal ion detection in aqueous media.[6][7]

-

Stock Solutions: Prepare a stock solution of the probe (e.g., 1 mM in acetonitrile) and stock solutions of various metal ion salts (e.g., 20 mM in deionized water).

-

Measurement: In a quartz cuvette, add the probe solution to a buffer (e.g., CH3CN/HEPES).

-

Titration: Add aliquots of the metal ion solution to the cuvette and record the fluorescence emission spectrum after each addition.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the detection limit.

Naphthalimide-Based Probes for Reactive Oxygen Species (ROS)

Naphthalimide derivatives are excellent fluorophores for developing probes for reactive oxygen and nitrogen species (ROS/RNS) due to their high quantum yields and photostability.

A naphthalimide-based probe can be designed to detect peroxynitrite (ONOO-).[1][13] The probe is initially in a "caged" and non-fluorescent state. ONOO- oxidizes a specific moiety on the probe, releasing the highly fluorescent naphthalimide fluorophore, resulting in a "turn-on" response.

Quantitative Data for ROS/RNS Probes

| Probe | Analyte | Detection Limit (nM) | Response Time | Reference |

| HCA-OH | ONOO- | - | - | [1][13] |

| NAEC | ClO- | 2.4 | < 10 s | [14] |

Experimental Protocols

This protocol is based on the detection of ONOO- using a naphthalimide-based probe.[1][13]

-

Probe Solution: Prepare a solution of the probe in a buffer (e.g., 10 mM PBS, pH 7.4, containing 1% DMSO).

-

Analyte Addition: Add a stock solution of the ROS/RNS (e.g., ONOO-) to the probe solution.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 20 minutes).

-

Measurement: Measure the fluorescence emission spectrum using a fluorometer.

This is a general protocol for using a naphthalimide-based probe for imaging ROS/RNS in living cells.[1][13]

-

Cell Culture: Culture cells (e.g., HepG2) in a suitable medium.

-

Probe Loading: Incubate the cells with the fluorescent probe at a specific concentration and for a defined period.

-

ROS/RNS Induction: Induce the production of the target ROS/RNS in the cells, if necessary.

-

Imaging: Wash the cells with buffer and image them using a fluorescence microscope with appropriate excitation and emission filters.

References

- 1. A naphthalimide-based turn-on fluorescence probe for peroxynitrite detection and imaging in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescent Probes for Insect Ryanodine Receptors: Candidate Anthranilic Diamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. Fluorescent Probes for Insect Ryanodine Receptors: Candidate Anthranilic Diamides [escholarship.org]

- 5. Fluorescent probes for insect ryanodine receptors: candidate anthranilic diamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An Anthracene and Indole-based Fluorescent Probe for the Detection of Chromium(III) Ions in Real Water Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anthracene excimer-based "turn on" fluorescent sensor for Cr(3+) and Fe(3+) ions: Its application to living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A naphthalimide-based turn-on fluorescence probe for peroxynitrite detection and imaging in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Anthraquinone Derivatives in Cancer Cell Imaging

A Note on Anthrimide Derivatives: Comprehensive literature searches for the application of specific this compound derivatives in cancer cell imaging did not yield detailed studies or established protocols. Anthrimides are a subclass of anthraquinone derivatives. Therefore, these application notes and protocols are based on the broader class of fluorescent anthraquinone derivatives, which have shown potential for bioimaging applications, including cell staining. The principles and methods described herein are intended to serve as a guide for researchers, scientists, and drug development professionals interested in exploring the potential of novel anthraquinone-based compounds for cancer cell imaging.

Introduction

Anthraquinone derivatives represent a class of aromatic compounds with a core anthraquinone structure that can be chemically modified to generate fluorescent molecules.[1] Due to their planar aromatic nature, some anthraquinone derivatives have the potential to intercalate with DNA, making them promising candidates for nuclear staining in cancer cells.[1] Their fluorescent properties, including large Stokes shifts and potential for high photostability, make them suitable for various fluorescence microscopy applications.[1][2] This document provides an overview of their application, a summary of their photophysical properties, and detailed protocols for their use in cancer cell imaging.

Data Presentation: Photophysical Properties of Selected Anthraquinone Derivatives

The following table summarizes the quantitative data for representative anthraquinone-based fluorescent probes. These compounds have been investigated for their fluorescent properties and potential in bioimaging.

| Compound ID | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Solvent/Conditions | Reference |

| RBS3 | 420 | 556 | 136 | Deionized water | [1] |

| CE8 | 276 | 406 | 130 | Deionized water | [1] |

| NGA5 | Not Reported | Not Reported | Not Reported | Deionized water | [1] |

| HBD | ~375 (with Al³⁺) | ~475 (with Al³⁺) | ~100 | Methanol/Buffer | [3] |

| Natural Anthraquinone 8 | 230 | 612 | 382 | Methanol | [4] |

Note: Data for NGA5 was not available in the cited source. The HBD probe's fluorescence is dependent on the presence of Al³⁺ ions. Natural Anthraquinone 8 exhibits an exceptionally large Stokes shift.

Experimental Protocols

I. Synthesis of a Novel Anthraquinone Derivative (Example: RBS3)

This protocol is a summarized example based on the synthesis of related compounds and should be adapted and optimized for specific target molecules.[1]

Materials:

-

Starting anthraquinone scaffold (e.g., RBS1 as described in the reference)

-

Appropriate reagents for chemical modification

-

Solvents (e.g., ethyl acetate, hexanes)

-

Silica gel for thin-layer chromatography (TLC)

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: Dissolve the starting anthraquinone material (e.g., 0.114 g of RBS1) in a suitable solvent in a round-bottom flask.[1]

-

Reagent Addition: Add the necessary reagents for the desired chemical modification. The specific reagents will depend on the target derivative.

-

Reaction Monitoring: Monitor the progress of the reaction using TLC with an appropriate mobile phase (e.g., 7:3 ethyl acetate:hexanes).[1] Visualize the TLC plate under UV light (254 nm) to observe the consumption of the starting material and the formation of the product.[1]

-

Workup and Purification: Once the reaction is complete, perform an appropriate workup procedure, which may include extraction and washing. Purify the crude product using techniques such as column chromatography or recrystallization to obtain the final fluorescent anthraquinone derivative.

-

Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

II. Protocol for Staining Cancer Cells with Anthraquinone Derivatives

This protocol provides a general procedure for staining both live and fixed cancer cells. Optimization of probe concentration and incubation time is recommended for each new derivative and cell line.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Stock solution of the anthraquinone fluorescent probe (e.g., 1 mM in DMSO)

-

Fluorescence microscope with appropriate filter sets

Procedure for Live Cell Imaging:

-

Cell Seeding: Seed cancer cells onto a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency (typically 60-80%).

-

Probe Preparation: Prepare a working solution of the anthraquinone probe by diluting the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-10 µM).

-

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for a specified period (e.g., 15-60 minutes).

-

Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging solution.

-

Imaging: Immediately image the stained cells using a fluorescence microscope equipped with a filter set that matches the excitation and emission spectra of the anthraquinone derivative.

Procedure for Fixed Cell Imaging:

-

Cell Seeding and Growth: Seed and grow cells as described for live-cell imaging.

-

Fixation: Remove the culture medium, wash with PBS, and add the fixative solution. Incubate for 10-15 minutes at room temperature.

-

Washing: Remove the fixative and wash the cells three times with PBS.

-

(Optional) Permeabilization: If targeting intracellular structures, add the permeabilization buffer and incubate for 5-10 minutes at room temperature. Wash three times with PBS.

-

Staining: Dilute the anthraquinone probe stock solution in PBS to the desired working concentration. Add the staining solution to the fixed cells and incubate for 15-30 minutes at room temperature, protected from light.

-

Washing: Remove the staining solution and wash the cells three times with PBS.

-

Mounting and Imaging: Mount the coverslip with an appropriate mounting medium. Image the cells using a fluorescence microscope.

Mandatory Visualizations

Signaling Pathway: DNA Intercalation

Caption: Proposed mechanism of DNA intercalation by a planar anthraquinone derivative leading to a fluorescent signal within the cancer cell nucleus.

Experimental Workflow: Cancer Cell Staining and Imaging

// Nodes start [label="Start: Cancer Cell Culture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_probe [label="Prepare Anthraquinone\nProbe Solution"]; staining [label="Incubate Cells\nwith Probe"]; washing [label="Wash to Remove\nExcess Probe"]; imaging [label="Fluorescence\nMicroscopy Imaging", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Image Analysis and\nData Interpretation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> prep_probe; prep_probe -> staining; staining -> washing; washing -> imaging; imaging -> analysis; } dot

Caption: A generalized experimental workflow for staining cancer cells with anthraquinone-based fluorescent probes and subsequent imaging.

Conclusion

While specific data on this compound derivatives for cancer cell imaging is limited, the broader class of anthraquinone derivatives presents a promising area for research and development of novel fluorescent probes. Their tunable photophysical properties and potential for targeting specific cellular components, such as the nucleus, make them valuable tools for cancer cell biology. The protocols and data presented here provide a foundational framework for researchers to synthesize, characterize, and apply these compounds in their own investigations. Further research is warranted to explore the full potential of this class of fluorophores in cancer diagnostics and drug development.

References

- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 2. Scholars Crossing - Liberty University Research Week: Assessing the Fluorescent Properties of Anthraquinone-Based Dyes [digitalcommons.liberty.edu]

- 3. anthraquinone-metal-complex-fluorescence-sensing-platform-for-monitoring-ppi-mediated-by-al-3-and-bioimaging - Ask this paper | Bohrium [bohrium.com]

- 4. ikm.org.my [ikm.org.my]

Application Notes and Protocols for the Purification of Anthrimide by Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthrimides are a class of vat dyes and pigments characterized by their polycyclic aromatic structure, which includes two or more anthraquinone units linked by an amine bridge. Their inherent stability and low solubility in common organic solvents present unique challenges for purification. This document provides a detailed guide to the purification of Anthrimide using chromatographic techniques, essential for obtaining high-purity material required for research, development, and quality control in the pharmaceutical and chemical industries.

The protocols outlined below are based on established methods for the purification of anthraquinone derivatives and related polycyclic aromatic compounds.[1][2][3] Due to the limited solubility of this compound, a combination of normal-phase and reverse-phase chromatography may be necessary to achieve the desired level of purity.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for developing an effective purification strategy.

| Property | Value/Description | Source |

| Molecular Formula | C28H16N2O4 (for 1,1'-dithis compound) | |

| Appearance | Red crystalline solid | |

| Solubility | Poorly soluble in most common organic solvents. May show limited solubility in high-boiling point polar aprotic solvents like DMF or NMP. | |

| Polarity | This compound is a relatively non-polar molecule due to its large polycyclic aromatic structure, but the presence of carbonyl and amine groups introduces some polarity. |

Purification Strategy Overview

A multi-step approach is often required for the successful purification of this compound. The general workflow involves an initial purification to remove inorganic salts and highly polar impurities, followed by one or more chromatographic steps to separate the target compound from structurally similar impurities.

Caption: General workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Initial Purification by Washing

This step is crucial for crude this compound synthesized via methods that may leave behind inorganic salts.[4]

Objective: To remove inorganic salts and other water-soluble impurities from the crude this compound product.

Materials:

-

Crude this compound powder

-

Deionized water

-

Beaker or flask

-

Stirring apparatus (magnetic stirrer or overhead stirrer)

-

Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

-

Drying oven

Procedure:

-

Suspend the crude this compound powder in deionized water (e.g., 10 mL of water per 1 g of crude product) in a beaker or flask.

-

Stir the suspension vigorously for 1-2 hours at room temperature. For enhanced removal of impurities, the temperature can be raised to 50-60°C.

-

Filter the suspension using a Büchner funnel under vacuum.

-

Wash the filter cake with several portions of deionized water until the filtrate is neutral and free of salts (can be tested by conductivity or with silver nitrate if chloride salts are expected).

-

Dry the purified this compound powder in a vacuum oven at 80-100°C until a constant weight is achieved.

Protocol 2: Purification by Normal-Phase Column Chromatography

Normal-phase chromatography is effective for separating compounds based on their polarity, with less polar compounds eluting first.[5][6] Given this compound's relatively non-polar nature, this technique can be used to remove more polar impurities.

Objective: To separate this compound from more polar impurities.

Materials:

-

Pre-purified this compound from Protocol 1

-

Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

-

Chromatography column

-

Non-polar solvent system (e.g., Toluene, Xylene, or mixtures with a slightly more polar solvent like Dichloromethane or Ethyl Acetate)

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates (silica gel coated) for fraction analysis

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., Toluene).

-

Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and bubble-free packing.[7][8]

-

Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.[7][8]

-

-

Sample Loading:

-

Dissolve the pre-purified this compound in a minimal amount of a suitable solvent (e.g., Dichloromethane or the eluent).

-

Alternatively, for poorly soluble compounds, use a "dry loading" method: adsorb the this compound onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent. Carefully add the dried, coated silica onto the top of the column.

-

-

Elution:

-

Start the elution with a non-polar solvent (e.g., 100% Toluene).

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., a gradient of 0-10% Ethyl Acetate in Toluene). The optimal gradient should be determined by preliminary TLC analysis.

-

Collect fractions of the eluate in separate tubes.

-

-

Fraction Analysis:

-

Monitor the separation by spotting the collected fractions on TLC plates.

-

Develop the TLC plates in a suitable solvent system and visualize the spots under UV light.

-

Combine the fractions containing the pure this compound.

-

-

Solvent Removal:

-

Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

-

Quantitative Data Summary (Normal-Phase Chromatography):

| Parameter | Recommended Conditions |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase | Toluene / Ethyl Acetate Gradient (e.g., 100:0 to 90:10) |

| Sample Loading | Dry loading adsorbed on silica gel |

| Detection | UV (254 nm or 365 nm) for TLC analysis |

Protocol 3: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity.[9][10] It is particularly useful for the final polishing step to achieve high purity.

Objective: To achieve high-purity this compound by separating it from non-polar impurities.

Materials:

-

Partially purified this compound

-

HPLC system with a UV detector

-

Reverse-phase C18 column

-

Mobile phase solvents (HPLC grade): Acetonitrile and water

-

Sample vials

Procedure:

-

Sample Preparation:

-

Dissolve the this compound sample in a suitable solvent that is miscible with the mobile phase (e.g., a small amount of DMF or THF, then dilute with the initial mobile phase composition).

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

HPLC Method:

-

Equilibrate the C18 column with the initial mobile phase composition (e.g., 70:30 Acetonitrile/Water).

-

Inject the sample onto the column.

-

Run a gradient elution method, for example, starting with 70% Acetonitrile and increasing to 100% Acetonitrile over 20-30 minutes. The exact gradient will need to be optimized based on the impurity profile.

-

Monitor the elution at a suitable wavelength (e.g., 254 nm or a wavelength corresponding to the maximum absorbance of this compound).

-

-

Fraction Collection:

-

Collect the peak corresponding to this compound.

-

-

Post-Purification:

-

Analyze the purity of the collected fraction by analytical HPLC.

-

Remove the solvent by lyophilization or evaporation under reduced pressure.

-

Quantitative Data Summary (RP-HPLC):

| Parameter | Recommended Conditions |

| Stationary Phase | C18 silica gel (e.g., 5 µm particle size) |

| Mobile Phase | Acetonitrile / Water gradient (e.g., 70% to 100% Acetonitrile) |

| Flow Rate | 1.0 mL/min (for analytical scale, adjust for preparative) |

| Detection | UV at 254 nm |

Signaling Pathways and Logical Relationships

The purification process itself does not directly involve biological signaling pathways. However, the logical relationship between the different purification steps is crucial for achieving the desired outcome.

Caption: Logical flow of impurity removal during this compound purification.

Conclusion

The purification of this compound requires a systematic approach that takes into account its unique physicochemical properties. By employing a combination of aqueous washing and chromatographic techniques such as normal-phase and reverse-phase chromatography, it is possible to obtain high-purity this compound suitable for a wide range of research and development applications. The protocols provided in this guide serve as a starting point, and optimization of specific parameters may be necessary depending on the nature and extent of impurities in the crude material.

References

- 1. researchgate.net [researchgate.net]

- 2. A convenient separation strategy for fungal anthraquinones by centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparative Isolation of Three Anthraquinones from Rumex japonicus by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0090278A1 - Process for the preparation of this compound carbazole dyes - Google Patents [patents.google.com]

- 5. byjus.com [byjus.com]

- 6. Column chromatography - Wikipedia [en.wikipedia.org]

- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. mtc-usa.com [mtc-usa.com]

- 10. bachem.com [bachem.com]

Application Notes and Protocols for Studying Anthraquinone-Protein Binding Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthraquinone derivatives are a class of aromatic compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Their biological effects are often mediated through specific interactions with protein targets. Understanding the binding mechanism of these small molecules to their protein partners is crucial for drug discovery and development. This document provides detailed protocols and application notes for studying the binding interactions between anthraquinone derivatives and proteins using common biophysical techniques.

Key Experimental Techniques

Several biophysical methods can be employed to characterize the binding of anthraquinone derivatives to proteins. The choice of technique depends on the specific research question, the properties of the interacting molecules, and the available instrumentation. Here, we focus on three widely used techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Spectroscopy.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[1][2][3][4]

Experimental Protocol:

-

Sample Preparation:

-

Dialyze the purified protein extensively against the chosen experimental buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

-

Prepare a stock solution of the anthraquinone derivative in a compatible solvent (e.g., DMSO) and then dilute it into the same dialysis buffer. Ensure the final solvent concentration is identical in both the protein and ligand solutions to minimize heat of dilution effects.

-

Thoroughly degas both the protein and ligand solutions to prevent bubble formation in the calorimeter.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the anthraquinone derivative solution into the injection syringe.

-

Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.

-

Perform an initial injection to account for the heat of dilution of the ligand into the buffer.

-

Carry out a series of injections of the anthraquinone derivative into the protein solution.

-

As a control, perform a separate titration of the anthraquinone derivative into the buffer alone to determine the heat of dilution for each injection.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

-

Data Presentation:

| Parameter | Value |

| Binding Affinity (Kd) | X.X µM |

| Stoichiometry (n) | Y.Y |

| Enthalpy (ΔH) | Z.Z kcal/mol |

| Entropy (ΔS) | W.W cal/mol/deg |

Caption: Thermodynamic parameters for the binding of an anthraquinone derivative to its target protein as determined by ITC.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors the binding of an analyte (e.g., anthraquinone derivative) to a ligand (e.g., protein) immobilized on a sensor chip in real-time.[5] It provides kinetic information (association and dissociation rates) in addition to binding affinity.

Experimental Protocol:

-

Protein Immobilization:

-

Select a suitable sensor chip (e.g., CM5 chip for amine coupling).

-

Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the purified protein over the activated surface to allow for covalent immobilization.

-

Deactivate any remaining active esters using ethanolamine.

-

-

SPR Binding Assay:

-

Prepare a series of dilutions of the anthraquinone derivative in the running buffer (e.g., HBS-EP+ buffer).

-

Inject the different concentrations of the anthraquinone derivative over the immobilized protein surface and a reference flow cell (without protein) to subtract non-specific binding.

-

Monitor the change in the SPR signal (response units, RU) over time.

-

After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

-

-

Data Analysis:

-

Perform reference subtraction and buffer blank corrections.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Data Presentation:

| Parameter | Value |

| Association Rate (ka) | X.X x 104 M-1s-1 |

| Dissociation Rate (kd) | Y.Y x 10-3 s-1 |

| Binding Affinity (Kd) | Z.Z µM |

Caption: Kinetic and affinity data for the interaction of an anthraquinone derivative with its target protein measured by SPR.

Fluorescence Spectroscopy

Fluorescence spectroscopy can be used to study anthraquinone-protein binding by monitoring changes in the intrinsic fluorescence of the protein (e.g., from tryptophan residues) or the fluorescence of the anthraquinone derivative upon binding.[6]

Experimental Protocol:

-

Sample Preparation:

-

Prepare a solution of the protein in a suitable buffer.

-

Prepare a stock solution of the anthraquinone derivative.

-

-

Fluorescence Titration:

-

Measure the initial fluorescence emission spectrum of the protein solution upon excitation at an appropriate wavelength (e.g., 280 nm or 295 nm for tryptophan).

-

Add increasing concentrations of the anthraquinone derivative to the protein solution.

-

After each addition, record the fluorescence emission spectrum.

-

Correct for the inner filter effect if the anthraquinone derivative absorbs at the excitation or emission wavelengths.

-

-

Data Analysis:

-

Plot the change in fluorescence intensity at a specific wavelength as a function of the anthraquinone derivative concentration.

-

Fit the data to a binding isotherm equation (e.g., the Stern-Volmer equation for quenching) to determine the binding constant (Ka) and the number of binding sites (n).

-

Data Presentation:

| Parameter | Value |

| Binding Constant (Ka) | X.X x 105 M-1 |

| Number of Binding Sites (n) | Y.Y |

Caption: Binding parameters for the interaction of an anthraquinone derivative with its target protein determined by fluorescence spectroscopy.

Visualization of Experimental Workflow and Signaling Pathway

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for studying anthraquinone-protein interactions and a hypothetical signaling pathway that could be modulated by such an interaction.

Caption: Experimental workflow for studying anthraquinone-protein binding interactions.

Many anthraquinone derivatives exhibit anticancer activity by targeting key signaling pathways involved in cell proliferation and survival.[1][4] For example, some have been shown to act as kinase inhibitors.[2][4][7][8][9] The diagram below illustrates a simplified signaling pathway that could be inhibited by an anthraquinone derivative.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by an anthraquinone derivative.

Concluding Remarks

The protocols outlined in this application note provide a robust framework for the detailed characterization of anthraquinone-protein binding interactions. By combining thermodynamic, kinetic, and stoichiometric data from multiple biophysical techniques, researchers can gain a comprehensive understanding of the molecular recognition process. This knowledge is invaluable for structure-activity relationship (SAR) studies, lead optimization, and the rational design of novel therapeutics.

References

- 1. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New Xanthone Derivatives as Potent G-Quadruplex Binders for Developing Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein binding of anthraquinone glycosides, with special reference to adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Anthraquinone & Xanthone based Ligands as Potential Anti Cancer Agents via Selective Stabilization of G Quadruplex DNA and Theoretical Insights into G Quadruplex RNA Binding with Certain Small Molecules [etd.iisc.ac.in]

- 7. Kinase Inhibitor Library Screening Identifies the Cancer Therapeutic Sorafenib and Structurally Similar Compounds as Strong Inhibitors of the Fungal Pathogen Histoplasma capsulatum [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Fabricating Anthrimide-Based Thin Films: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the fabrication of thin films based on anthrimide and its parent structure, anthraquinone. The protocols cover both vacuum- and solution-based deposition techniques, offering flexibility for various research and development applications, from fundamental materials science to the development of novel platforms for electronics and sensing relevant to the pharmaceutical industry.

Introduction to this compound-Based Thin Films